N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide
描述
N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide, also known as BIIB057, is a small molecule drug that has been developed by Biogen for the treatment of multiple sclerosis. The drug has shown promising results in preclinical studies and is currently undergoing clinical trials.
作用机制
N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is believed to work by modulating the activity of immune cells in the central nervous system. Specifically, the drug targets a protein called Bruton's tyrosine kinase (BTK), which is involved in the activation of immune cells. By inhibiting BTK, this compound is thought to reduce inflammation and damage to the myelin sheath in the central nervous system, which are hallmarks of multiple sclerosis.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines in animal models of multiple sclerosis. The drug has also been shown to reduce the number of immune cells that infiltrate the central nervous system, which is thought to contribute to the development of the disease.
实验室实验的优点和局限性
One of the main advantages of N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide is its specificity for BTK, which reduces the risk of off-target effects. However, the drug's efficacy may be limited by the fact that it only targets a single protein in the immune system. Additionally, the drug's safety profile in humans is not yet fully understood, and further research is needed to determine the optimal dosing regimen.
未来方向
There are several potential future directions for research on N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide. One area of interest is the drug's potential use in other autoimmune diseases, such as rheumatoid arthritis and lupus. Additionally, researchers may investigate the use of this compound in combination with other drugs for the treatment of multiple sclerosis. Finally, further research is needed to fully understand the drug's mechanism of action and its effects on the immune system.
科学研究应用
N~1~-2-biphenylyl-N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)glycinamide has been extensively researched for its potential use in the treatment of multiple sclerosis. The drug has shown significant efficacy in animal models of the disease, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
属性
IUPAC Name |
2-(4-iodo-N-methylsulfonylanilino)-N-(2-phenylphenyl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19IN2O3S/c1-28(26,27)24(18-13-11-17(22)12-14-18)15-21(25)23-20-10-6-5-9-19(20)16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTUCNICRINSBW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=CC=C(C=C3)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19IN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。